molecular formula C13H15NO2 B8693416 4-(2-Methyl-1H-indol-3-yl)butanoic acid CAS No. 7394-83-4

4-(2-Methyl-1H-indol-3-yl)butanoic acid

Cat. No.: B8693416
CAS No.: 7394-83-4
M. Wt: 217.26 g/mol
InChI Key: QXZYQHGUTLPCTB-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-indol-3-yl)butanoic acid is a synthetic indole derivative offered for research purposes. Indole-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities. Researchers explore these compounds as precursors or intermediates for the synthesis of more complex molecules, particularly in the development of new pharmacologically active agents . As a modified butanoic acid analog, its specific properties and applications are a subject of scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature for specific application data and handling protocols.

Properties

CAS No.

7394-83-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(2-methyl-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C13H15NO2/c1-9-10(6-4-8-13(15)16)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8H2,1H3,(H,15,16)

InChI Key

QXZYQHGUTLPCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCC(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for multiple applications, including:

1. Medicinal Chemistry

  • Anticancer Activity : Research has shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, studies have demonstrated the efficacy of related compounds against various cancer cell lines, indicating that 4-(2-Methyl-1H-indol-3-yl)butanoic acid may also possess similar properties due to its structural characteristics .
  • Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .

2. Biochemical Studies

  • Enzyme Modulation : Indole derivatives are known to modulate various biological pathways. The specific interactions of this compound with enzymes involved in metabolic processes warrant further investigation .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

3. Materials Science

  • Synthesis of New Materials : The unique structure allows for the development of novel polymers and materials with specific functionalities. This could lead to advancements in drug delivery systems and smart materials .

Anticancer Activity

A study conducted on various indole derivatives, including those structurally related to this compound, revealed significant inhibition rates against leukemia and CNS cancer cell lines. For example:

  • Compound A showed an inhibition rate of 84.19% against MOLT-4 leukemia cells.
  • Compound B exhibited a 72.11% inhibition against SF-295 CNS cancer cells, suggesting that the structural features of these compounds are critical for their biological activity .

Antimicrobial Studies

In vitro assays indicated that certain indole derivatives possess broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryAnticancer agentsInhibition rates up to 84% in leukemia cell lines
Antimicrobial agentsBroad-spectrum activity against various bacteria
Biochemical StudiesEnzyme modulationPotential interactions with key metabolic enzymes
Neuroprotective effectsProtective effects observed in neuronal cell cultures
Materials ScienceDevelopment of new materialsSynthesis of polymers with tailored properties

Preparation Methods

Step 1: Acylation of 2-Methylindole

2-Methylindole reacts with ethyl succinyl chloride in dichloromethane (DCM) using diethylaluminum chloride (Et₂AlCl) as a catalyst. This step introduces the butanoyl group at the 3-position of the indole ring.

Reagents/Conditions Details
Substrate2-Methylindole (7.6 mmol)
Acylating agentEthyl succinyl chloride (1.5 equiv.)
CatalystEt₂AlCl (1.5 equiv.)
SolventDCM (0.2 M)
Temperature0°C → room temperature (2 hours)
Yield40% (ethyl 4-(2-methyl-1H-indole-3-yl)-4-oxobutanoate, S14)

Key Reaction :

2-Methylindole+CH2(COOEt)2Et2AlClEthyl 4-(2-methyl-1H-indole-3-yl)-4-oxobutanoate (S14)\text{2-Methylindole} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{Et}_2\text{AlCl}} \text{Ethyl 4-(2-methyl-1H-indole-3-yl)-4-oxobutanoate (S14)}

Step 2: Ketone Reduction

The ketone intermediate (S14) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) and trifluoroacetic acid (TFA).

Reagents/Conditions Details
Reducing agentNaBH₄ (2 equiv.) + TFA (1 equiv.)
SolventTetrahydrofuran (THF)
Reaction time2 hours
Yield30% (ethyl 4-(2-methyl-1H-indole-3-yl)butanoate, S25)

Key Reaction :

S14NaBH4/TFAEthyl 4-(2-methyl-1H-indole-3-yl)butanoate (S25)\text{S14} \xrightarrow{\text{NaBH}_4/\text{TFA}} \text{Ethyl 4-(2-methyl-1H-indole-3-yl)butanoate (S25)}

Step 3: Ester Hydrolysis

The ester (S25) undergoes alkaline hydrolysis with potassium hydroxide (KOH) to yield the final acid.

Reagents/Conditions Details
BaseKOH (3 equiv.)
SolventMethanol (0.4 M)
TemperatureReflux (80°C)
Reaction time2 hours
Yield92% (4-(2-methyl-1H-indole-3-yl)butanoic acid, 21)

Key Reaction :

S25KOH4-(2-methyl-1H-indole-3-yl)butanoic acid (21)\text{S25} \xrightarrow{\text{KOH}} \text{4-(2-methyl-1H-indole-3-yl)butanoic acid (21)}

Alternative Routes

Method B: Direct Alkylation of Indole

A less common approach involves alkylation of indole with a preformed butanoic acid derivative. However, this method is less efficient due to poor regioselectivity and side reactions.

Reagents/Conditions Details
SubstrateIndole (unmethylated)
Alkylating agent4-Bromobutanoic acid or analogous reagents
CatalystBase (e.g., NaH)
SolventDMF or DMSO
Limitations Low yield (<20%), competing N-alkylation

Characterization Data

Spectroscopic Data for 4-(2-Methyl-1H-indole-3-yl)butanoic Acid (21)

Technique Data
¹H NMR (DMSO-d₆) δ 7.65 (bs, 1H, NH), 7.42 (d, J=7.0 Hz, 1H), 7.20–6.98 (m, 2H), 2.69 (t, J=7.3 Hz, 2H), 2.32–2.29 (m, 5H), 1.91 (pent, J=7.3 Hz, 2H)
¹³C NMR (DMSO-d₆) δ 175.0 (COOH), 135.6 (C-2), 132.0 (C-7a), 128.7 (C-4), 120.3 (C-5), 118.5 (C-6), 117.8 (C-3), 110.8 (C-2), 33.6 (CH₂), 26.2 (CH₂), 23.3 (CH₂), 11.6 (CH₃)
IR (cm⁻¹) 3387 (OH), 2960 (CH), 1702 (COOH), 1459 (C=C)

Optimization and Challenges

Key Challenges

  • Side Reactions : Intramolecular cyclization of intermediates (e.g., S14 → carbazole derivatives).

  • Low Yield : Reduction step (S14 → S25) gives only 30% yield due to steric hindrance at the ketone.

Solutions

  • Catalyst Screening : ZrCl₄ enhances regioselectivity in acylation for halogenated indoles.

  • Solvent Choice : THF improves solubility during NaBH₄/TFA reduction.

Applications and Derivatives

4-(2-Methyl-1H-indole-3-yl)butanoic acid serves as a precursor for:

  • Piperazine Derivatives : Used in dopamine D4 receptor agonists.

  • Hydrazide Hybrids : Alkaline phosphatase inhibitors (e.g., compound 9h in).

  • Lactones : Via DDQ-catalyzed oxidative lactonization.

Comparative Analysis

Method Yield Purity Steps Advantages Limitations
Acylation-Reduction-Hydrolysis40% → 30% → 92%High (>95%)3High regioselectivity, scalableLow yield in reduction step
Direct Alkylation<20%Moderate1Simple reagentsPoor regioselectivity, side products

Experimental Notes

  • Handling : Store intermediates under inert gas to prevent oxidation.

  • Safety : Use Et₂AlCl and NaBH₄/TFA with caution (exothermic reactions).

Q & A

Q. What synthetic methodologies are commonly employed for 4-(2-Methyl-1H-indol-3-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with butanoic acid precursors. For example, Friedel-Crafts alkylation or ester hydrolysis (common for indole-containing acids) can be adapted. Reaction optimization includes:
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions, as seen in pharmacopeial indole syntheses .
  • Temperature control : Maintain 60–80°C to avoid indole ring degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%), as validated for structurally similar acids .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR :
  • Indole protons (aromatic region: δ 6.8–7.5 ppm) and methyl group (δ 2.1–2.4 ppm) confirm substitution patterns.
  • Butanoic acid chain protons (δ 1.6–2.5 ppm for CH₂ groups; δ 12.0 ppm for COOH proton, broad) .
  • ¹³C NMR :
  • Carbonyl resonance (δ ~170–175 ppm) confirms the carboxylic acid moiety.
  • Compare with spectral data from PubChem or analogous compounds .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to quantify purity (>98%) .
  • Melting Point : Compare observed mp (e.g., 54–58°C for similar acids) with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Purity verification : Re-analyze conflicting samples via HPLC-MS to rule out degradation/byproducts .
  • Assay standardization : Use cell-based assays (e.g., luciferase reporters for receptor binding) with controlled conditions (pH 7.4, 37°C) .
  • Meta-analysis : Compare structural analogs (e.g., 4-phenylbutanoic acid derivatives) to identify substituent-dependent activity trends .

Q. What computational strategies predict the physicochemical properties and binding affinity of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., indole-binding enzymes) to simulate interactions. Validate with free-energy perturbation (FEP) calculations .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, critical for drug design .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound?

  • Methodological Answer :
  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs and track metabolites via LC-MS/MS in hepatic microsomal assays .
  • Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Method Validation & Data Analysis

Q. What protocols ensure robust quantification of this compound in biological matrices?

  • Methodological Answer :
  • Calibration curves : Prepare standards in plasma/serum (0.1–100 µM) and validate linearity (R² > 0.99).
  • Recovery tests : Spike samples with known concentrations and assess extraction efficiency (>85%) .
  • Inter-day precision : Repeat analyses across 3 days; CV < 15% ensures reproducibility .

Q. How can stability studies be structured to determine optimal storage conditions?

  • Methodological Answer :
  • Accelerated degradation : Store at 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .
  • Long-term stability : Keep lyophilized samples at -20°C in amber vials to prevent photodegradation .

Comparative & Mechanistic Studies

Q. What comparative approaches identify structure-activity relationships (SAR) for indole-containing butanoic acids?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., methyl, fluoro) on the indole ring and test activity in vitro .
  • QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters with bioactivity .

Q. Which in vitro models are suitable for studying the anti-inflammatory effects of this compound?

  • Methodological Answer :
  • Macrophage assays : Use LPS-stimulated RAW264.7 cells to measure TNF-α suppression via ELISA .
  • NF-κB inhibition : Transfect HEK293 cells with NF-κB luciferase reporters and quantify signal reduction .

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